
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate: and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate are stereoisomers of a pyrrolidine derivative. These compounds are characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a pyrrolidine ring. The stereochemistry of these compounds is crucial for their reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group.
Industrial Production Methods
Industrial production methods for these compounds may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The tert-butyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzyl group may yield a methyl group.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules.
Biology: They are used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: They are investigated for their potential therapeutic effects, including as inhibitors of specific enzymes.
Industry: They are used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compounds plays a crucial role in their binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- tert-butyl (2R,3R)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2R,3R)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate lies in their specific stereochemistry and the presence of the benzyl group. This combination of features imparts unique reactivity and binding properties, making them valuable in various applications.
特性
分子式 |
C32H46N2O6 |
|---|---|
分子量 |
554.7 g/mol |
IUPAC名 |
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h2*4-8,13-14,18H,9-11H2,1-3H3/t2*13-,14-/m10/s1 |
InChIキー |
WIHSCMSGIIFHBV-ATLWNKLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC=CC=C2)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


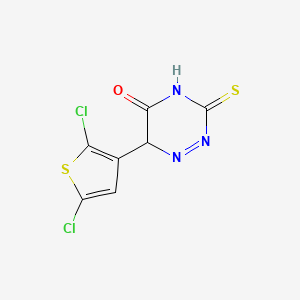
![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
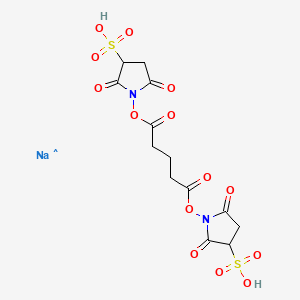
![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)
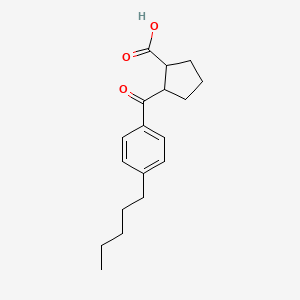

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)

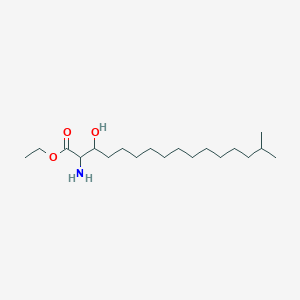
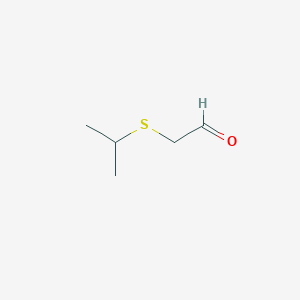
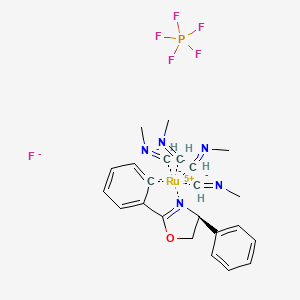
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
